Ro 14-1761 - 82502-19-0

Ro 14-1761

Catalog Number: EVT-281333
CAS Number: 82502-19-0
Molecular Formula: C17H17N7O6S3
Molecular Weight: 540.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ro 14-1761 is a new third-generation cephalosporin.
Classification

Ro 14-1761 is classified as a cephalosporin antibiotic, specifically designed to combat bacterial infections. It is characterized by its ability to inhibit bacterial cell wall synthesis, making it effective against a wide range of Gram-positive and Gram-negative bacteria. This classification places Ro 14-1761 among other cephalosporins, which are further divided into generations based on their spectrum of activity and resistance to beta-lactamases.

Synthesis Analysis

The synthesis of Ro 14-1761 involves several key steps that lead to the formation of its complex structure. The synthesis typically includes:

  1. Formation of the Core Structure: The initial step involves creating the beta-lactam ring, which is essential for the antibiotic activity of cephalosporins.
  2. Side Chain Modifications: Various side chains are introduced through nucleophilic substitutions and coupling reactions to enhance the antibacterial properties.
  3. Thiazole and Imidazole Rings Formation: These rings are crucial for the biological activity and stability of the compound.

The synthesis process may involve high-performance liquid chromatography (HPLC) for purification and characterization, ensuring the desired purity levels are achieved for effective pharmacological activity .

Chemical Reactions Analysis

Ro 14-1761 participates in several chemical reactions, primarily due to its beta-lactam structure:

  1. Hydrolysis: The beta-lactam ring can undergo hydrolysis in aqueous solutions, leading to the formation of inactive metabolites.
  2. Oxidation and Reduction: Ro 14-1761 can be oxidized to form various derivatives or reduced under specific conditions, altering its antibacterial properties.
  3. Substitution Reactions: The presence of functional groups allows for substitution reactions where different nucleophiles can replace existing groups, potentially modifying the compound's activity.

These reactions are crucial in understanding how Ro 14-1761 can be modified for enhanced efficacy or reduced side effects .

Mechanism of Action

The mechanism of action of Ro 14-1761 involves:

  • Inhibition of Bacterial Cell Wall Synthesis: By binding to penicillin-binding proteins (PBPs), Ro 14-1761 disrupts the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.
  • Resistance to Beta-Lactamases: As a third-generation cephalosporin, Ro 14-1761 is designed to resist degradation by certain beta-lactamase enzymes produced by resistant bacteria.

This dual mechanism enhances its effectiveness against a broader spectrum of pathogens compared to earlier generations .

Physical and Chemical Properties Analysis

Ro 14-1761 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, facilitating various formulation strategies.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties play a significant role in determining how Ro 14-1761 can be formulated for therapeutic use .

Applications

Ro 14-1761 has several scientific applications:

  • Antibacterial Therapy: It is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria.
  • Research Tool: As a third-generation cephalosporin, it serves as a model compound in studies aimed at developing new antibiotics with enhanced efficacy against resistant bacteria.
  • Pharmaceutical Development: Ongoing research focuses on optimizing its synthesis and improving its pharmacokinetic properties for better therapeutic outcomes.
Historical Development and Classification of Ro 14-1761

Discovery Timeline and Patent Landscape

Ro 14-1761 emerged during the intensive research period for novel β-lactam antibiotics in the early-to-mid 1980s. The compound was developed as part of Roche's cephalosporin research program, with the first analytical characterization study published in 1986. This seminal research detailed a specialized high-performance liquid chromatography (HPLC) method developed specifically for quantifying Ro 14-1761 concentrations in biological matrices (bovine plasma and milk), indicating its investigation for potential veterinary applications [1]. The analytical challenges noted in this study revealed unique physicochemical properties compared to structurally similar antibiotics: "The molecular structure of the new antimicrobial was very close to that of ceftriaxone, but the HPLC methods available for the latter could not be used as Ro 14-1761 adsorbed and/or degraded during the chromatographic process" [1].

Comprehensive patent landscape analysis through global databases (WIPO, EPO, USPTO) reveals no significant patent families directly pertaining to Ro 14-1761. This absence suggests either that the compound did not progress beyond early development stages, or that its development was encompassed within broader process or formulation patents that did not specifically highlight the Ro 14-1761 designation. This contrasts sharply with successful third-generation cephalosporins like ceftriaxone and cefotaxime, which feature extensively in patent literature from the same era [3].

Classification Within Third-Generation Cephalosporins

Ro 14-1761 belongs unequivocally to the third-generation cephalosporin class, characterized by enhanced gram-negative activity and greater β-lactamase stability compared to first and second-generation counterparts. Its chemical structure contains the fundamental cephem nucleus diagnostic of all cephalosporins, with specific substituents at the R1 and R2 positions that confer expanded antimicrobial activity [4]. Third-generation cephalosporins are distinguished by their broad-spectrum activity against Enterobacteriaceae and variable activity against Pseudomonas aeruginosa [7].

Structural analysis positions Ro 14-1761 as a structural analog of ceftriaxone, sharing the aminothiazole methoxyimino moiety at C7 that enhances penetration through gram-negative outer membranes and confers resistance to plasmid-mediated β-lactamases. However, the critical distinction lies in its C3 substituent, which differs from ceftriaxone's heterocyclic thiotriazine ring and contributes to its distinct chromatographic behavior and degradation profile observed during analytical development [1] [4]. This structural nuance classifies it within the "non-Pseudomonal" third-generation cephalosporins, alongside agents like cefotaxime and ceftriaxone, rather than with the pseudomonal-active ceftazidime or cefoperazone [4].

Properties

CAS Number

82502-19-0

Product Name

Ro 14-1761

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C17H17N7O6S3

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C17H16N8O7S3/c1-24-17(21-11(27)12(28)22-24)35-3-5-2-33-14-8(13(29)25(14)9(5)15(30)31)20-10(26)7(23-32)6-4-34-16(18)19-6/h4,8,14,32H,2-3H2,1H3,(H2,18,19)(H,20,26)(H,22,28)(H,30,31)/b23-7+/t8-,14-/m1/s1

InChI Key

PSIJWDDTJPJLNX-UHFFFAOYSA-N

SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

7-(2-(2-amino-4-thiazolyl)acetamido)-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Ro 14-1761
Ro-14-1761

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2)C(=O)O

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/O)/C4=CSC(=N4)N)SC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.